molecular formula C16H24ClN3O3 B2948445 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid CAS No. 1026766-34-6

2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid

Cat. No.: B2948445
CAS No.: 1026766-34-6
M. Wt: 341.84
InChI Key: DRYJCVAJJJDUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid is a complex organic compound characterized by the presence of amino, chloroanilino, and oxobutanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis might involve:

    Formation of the 2-chloroanilino intermediate: This can be achieved by reacting 2-chloroaniline with a suitable acylating agent.

    Coupling with 6-aminohexylamine: The intermediate is then reacted with 6-aminohexylamine under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and chloroanilino groups can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in multiple research and industrial applications.

Properties

IUPAC Name

2-(6-aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c17-12-7-3-4-8-13(12)20-15(21)11-14(16(22)23)19-10-6-2-1-5-9-18/h3-4,7-8,14,19H,1-2,5-6,9-11,18H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYJCVAJJJDUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCCCCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.